1-[3-[4-(Trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[3-[4-(Trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one is a synthetic organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring and a prop-2-en-1-one moiety
Preparation Methods
The synthesis of 1-[3-[4-(Trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one typically involves a multi-step process. One common method is the Claisen–Schmidt condensation reaction, where 4-(trifluoromethyl)benzaldehyde is reacted with pyrrolidine and a suitable ketone under basic conditions . The reaction is usually carried out in a solvent such as methanol, with aqueous sodium hydroxide as the base, and the mixture is stirred at room temperature for several hours to yield the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[3-[4-(Trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles like amines or thiols, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide .
Scientific Research Applications
1-[3-[4-(Trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[3-[4-(Trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrrolidine ring can form hydrogen bonds with proteins, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
1-[3-[4-(Trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:
3-(3-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: This compound has a similar structure but features a chlorophenyl group instead of a trifluoromethyl group, leading to different chemical and biological properties.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Another structurally related compound with a fluorophenyl group, used in different applications.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
1-[3-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO/c1-2-13(19)18-8-7-11(9-18)10-3-5-12(6-4-10)14(15,16)17/h2-6,11H,1,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVHEFNRKJQTJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(C1)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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